

# Physical and chemical characteristics of "2-Hydroxyquinoline-3-carboxylic acid"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B189343

[Get Quote](#)

## An In-depth Technical Guide to 2-Hydroxyquinoline-3-carboxylic acid

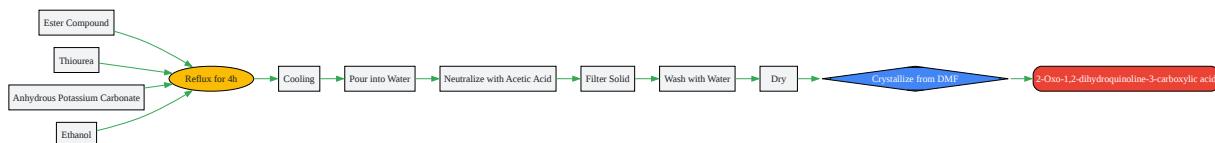
For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Hydroxyquinoline-3-carboxylic acid** (also known as 2-oxo-1,2-dihydroquinoline-3-carboxylic acid). It includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and a review of the known biological activities of related quinoline derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and materials science.

## Physical and Chemical Characteristics

**2-Hydroxyquinoline-3-carboxylic acid** is a heterocyclic compound with the molecular formula  $C_{10}H_7NO_3$ . It exists in tautomeric forms, with the keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, being a significant contributor. The compound is a colorless crystalline solid.[\[1\]](#)


Table 1: Physical and Chemical Properties of **2-Hydroxyquinoline-3-carboxylic acid**

| Property          | Value                                                      | Source(s)           |
|-------------------|------------------------------------------------------------|---------------------|
| IUPAC Name        | 2-oxo-1H-quinoline-3-carboxylic acid                       |                     |
| Synonyms          | 2-Hydroxyquinoline-3-carboxylic acid, 3-Carboxycarbostyryl |                     |
| CAS Number        | 2003-79-4                                                  |                     |
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub>             |                     |
| Molecular Weight  | 189.17 g/mol                                               |                     |
| Melting Point     | 270 °C                                                     | <a href="#">[1]</a> |
| Appearance        | Colorless crystals                                         | <a href="#">[1]</a> |
| Solubility        | Soluble in dimethylformamide (DMF)                         | <a href="#">[1]</a> |
| pKa               | Data not available                                         |                     |

## Experimental Protocols

### Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A detailed protocol for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been reported.[\[1\]](#) The synthesis involves a multi-step process, which can be visualized in the workflow diagram below.



[Click to download full resolution via product page](#)

Synthesis workflow for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

#### Procedure:

- To a solution of an appropriate ester starting material (0.01 mol) in 50 mL of ethanol, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).
- Heat the reaction mixture under reflux for 4 hours.
- After cooling, pour the mixture into water.
- Neutralize the solution with a few drops of acetic acid.
- Collect the resulting solid by filtration.
- Wash the solid with water, then dry it.
- Purify the crude product by crystallization from dimethylformamide (DMF) to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[\[1\]](#)

## Analytical Characterization

The IR spectrum of the synthesized compound shows characteristic absorption bands.[\[1\]](#)

Table 2: IR Spectral Data

| Wavenumber (cm <sup>-1</sup> ) | Assignment          |
|--------------------------------|---------------------|
| 3368                           | N-H stretch         |
| 3481–3175                      | O-H stretch (broad) |
| 1716, 1685                     | C=O stretch         |
| 1605, 1563                     | C=C stretch         |
| 1161, 1009                     | C-O stretch         |

While specific NMR data for **2-Hydroxyquinoline-3-carboxylic acid** is not readily available in the cited literature, a general protocol for NMR analysis of similar quinoline carboxylic acid derivatives can be followed.

#### Sample Preparation:

- Accurately weigh 5-10 mg of the sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.

#### Instrument Parameters (General):

- Spectrometer: 400 MHz or higher
- <sup>1</sup>H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Proton-decoupled pulse sequence, sufficient number of scans.

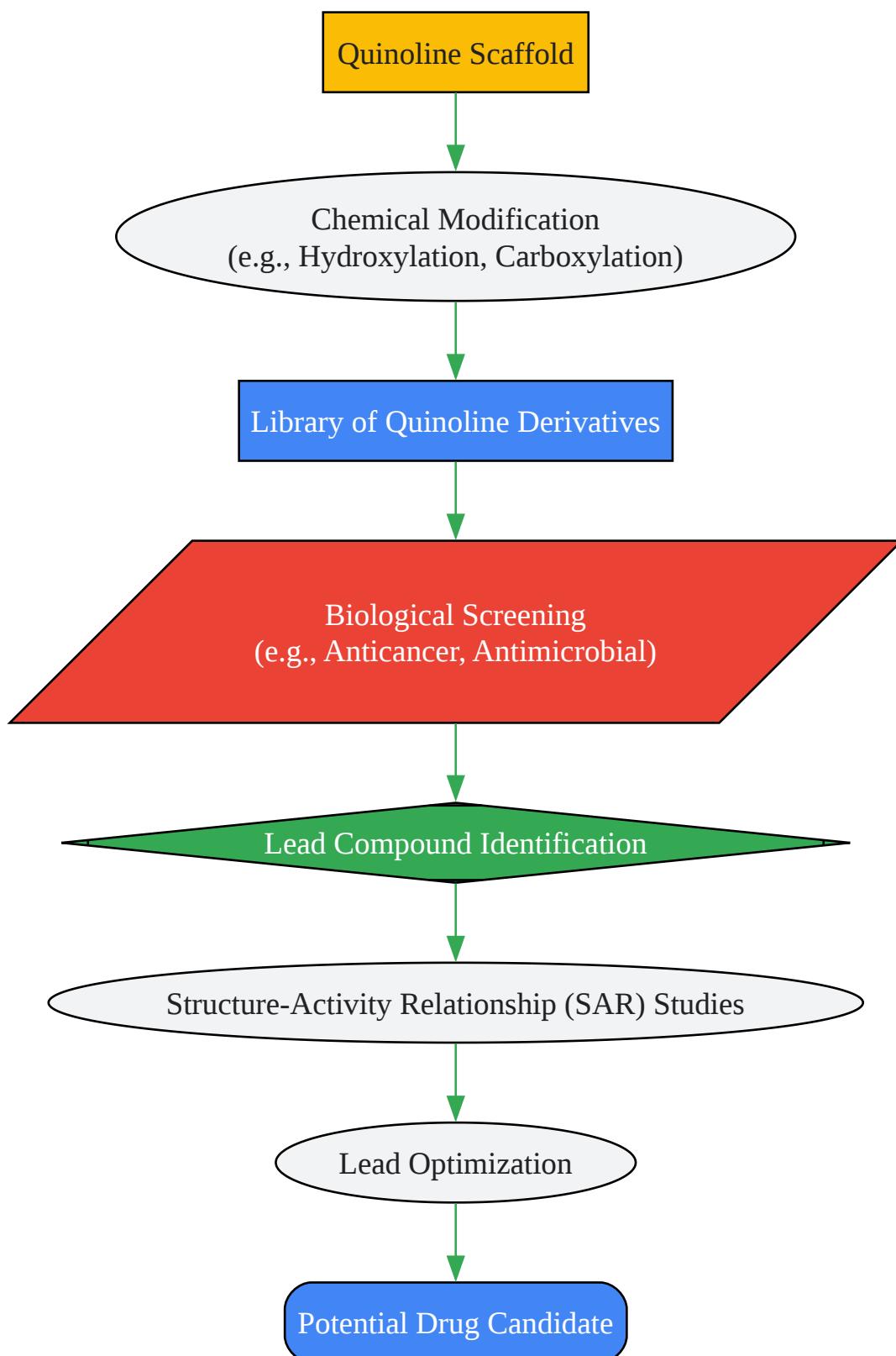
A study on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid provides some <sup>1</sup>H NMR data for a related compound, which can serve as a reference.[\[1\]](#) For instance, the H-4 proton of the quinoline ring in a derivative was observed as a singlet at 8.89 ppm in DMSO-d<sub>6</sub>.[\[1\]](#)

Mass spectral analysis is crucial for confirming the molecular weight of the compound. A general protocol for the mass spectrometry of quinoline carboxylic acids can be adapted.

#### Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the solution to an appropriate concentration (typically in the low  $\mu\text{g/mL}$  range).
- If necessary, add a small amount of formic acid to aid in ionization.

#### Instrument Parameters (General - ESI-MS):


- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: A range appropriate to detect the molecular ion ( $\text{m/z}$  190.04 for  $[\text{M}+\text{H}]^+$  or 188.03 for  $[\text{M}-\text{H}]^-$ ).

## Biological Activity

While specific studies on the biological activity of **2-Hydroxyquinoline-3-carboxylic acid** are limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological properties, including anticancer and antimicrobial activities.

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line.<sup>[2]</sup> Furthermore, other quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.

#### Logical Relationship of Quinoline Derivatives in Drug Discovery



[Click to download full resolution via product page](#)

Drug discovery process for quinoline-based compounds.

Information regarding the specific signaling pathways modulated by **2-Hydroxyquinoline-3-carboxylic acid** is not available in the current literature. Further research is required to elucidate its precise mechanism of action and its potential therapeutic applications.

## Conclusion

**2-Hydroxyquinoline-3-carboxylic acid** is a well-defined chemical entity with established synthesis and characterization methods. While its own biological activity is not yet extensively documented, its structural similarity to other biologically active quinoline derivatives suggests that it may be a valuable scaffold for the development of new therapeutic agents. This guide provides a solid foundation of its known properties and methodologies to facilitate further research into this promising compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of "2-Hydroxyquinoline-3-carboxylic acid"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189343#physical-and-chemical-characteristics-of-2-hydroxyquinoline-3-carboxylic-acid>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)